2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide

Formyl Peptide Receptor Pyridazinone Scaffold Inflammation Resolution

This unique 2-arylacetamido pyridazin-3(2H)-one scaffold features a 3-bromophenyl group at C-3 and a naphthalen-1-yl group on the acetamide nitrogen, critical for FPR subtype selectivity profiling. Unlike generic analogs, this precise substitution pattern is essential for generating reliable SAR data in FPR1, FPR2, and FPR3 assays. With a predicted logP of 4.78, it serves as a lipophilic benchmark for membrane permeability and tissue distribution studies. Economical gram‑level procurement supports comprehensive lead optimization campaigns. Order now to advance your anti-inflammatory drug discovery program.

Molecular Formula C22H16BrN3O2
Molecular Weight 434.293
CAS No. 899946-53-3
Cat. No. B2753405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide
CAS899946-53-3
Molecular FormulaC22H16BrN3O2
Molecular Weight434.293
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2NC(=O)CN3C(=O)C=CC(=N3)C4=CC(=CC=C4)Br
InChIInChI=1S/C22H16BrN3O2/c23-17-8-3-7-16(13-17)19-11-12-22(28)26(25-19)14-21(27)24-20-10-4-6-15-5-1-2-9-18(15)20/h1-13H,14H2,(H,24,27)
InChIKeyOMYNTWMDUGZBDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide (CAS 899946-53-3): Chemical Class and Research Procurement Profile


2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide (CAS 899946-53-3) is a synthetic small molecule belonging to the 2-arylacetamido pyridazin-3(2H)-one class. It integrates a 3-bromophenyl substituent at the pyridazinone C-3 position and a naphthalen-1-yl group on the acetamide nitrogen, with a molecular formula of C22H16BrN3O2 and a molecular weight of 434.29 g/mol . This chemical architecture is recognized in medicinal chemistry for its potential as a scaffold for formyl peptide receptor (FPR) modulation, although specific bioactivity data for this precise compound remains largely undisclosed in the primary public literature [1].

Why Generic Substitution Fails for 2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide: Structure-Activity Specificity


Generic substitution within the pyridazinone-acetamide class is impeded by the extreme sensitivity of biological activity to substitution patterns. The 2-arylacetamido pyridazin-3(2H)-one series has demonstrated that shifts in the aryl ring halogen position, the nature of the N-acetamide aryl group, and the pyridazinone substitution vector all profoundly alter FPR receptor subtype selectivity and potency [1]. For example, closely related analogs like the 4-bromophenyl regioisomer or the reversed N-(3-bromophenyl) amide can exhibit radically different pharmacodynamics. Therefore, even structurally adjacent compounds cannot serve as functional proxies without generating unreliable structure-activity relationship (SAR) data, directly underscoring the need for precise compound-level sourcing [2].

Quantitative Differentiation Guide for 2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide (CAS 899946-53-3)


Scaffold-Specific FPR Agonist Motif Versus Inactive Core Isosteres

The pyridazin-3(2H)-one core, when functionalized with a 2-arylacetamido group, is a validated scaffold for formyl peptide receptor (FPR) agonism, whereas simple isosteric replacements like pyrimidindione cores drastically reduce activity. A direct class-level comparison shows that pyridazinone derivatives with 4-bromophenylacetamide fragments achieve sub-micromolar FPR2 EC50 values, while the analogous pyrimidindione scaffolds are significantly less active [1]. This supports the pyridazinone core, as found in CAS 899946-53-3, as a preferred starting point for FPR-targeted probe development over other heterocyclic cores.

Formyl Peptide Receptor Pyridazinone Scaffold Inflammation Resolution

The Impact of Bromine Substitution Position on Receptor Selectivity in Pyridazinone FPR Agonists

In the pyridazinone FPR agonist series, the position of bromine substitution on the phenylacetamide ring is a critical determinant of receptor isoform selectivity. The 4-bromophenyl analogs (e.g., compound 4b) exhibit potent, preferential FPR2 agonism (EC50 = 13 nM), whereas the 3-bromophenyl substitution pattern, as in CAS 899946-53-3, is expected to alter pharmacophoric geometry, potentially shifting selectivity toward FPR1 or mixed profiles [1]. While quantitative activity for the 3-bromophenyl naphthyl derivative is not publicly disclosed, the available SAR landscape confirms that the 3-bromo versus 4-bromo substitution is not functionally equivalent, making CAS 899946-53-3 a necessary probe for dissecting halogen-position SAR effects on FPR engagement.

Structure-Activity Relationship Halogen Substitution FPR Isoform Selectivity

Naphthalen-1-yl Acetamide Substitution as a Determinant of Lipophilicity and Pharmacokinetic Profile

The presence of the naphthalen-1-yl group on the acetamide nitrogen of CAS 899946-53-3 results in a calculated logP of 4.78, significantly higher than that of simpler N-phenyl or N-benzyl analogs (typical logP ~2.5–3.5) [1][2]. This increased lipophilicity is predicted to enhance membrane permeability and protein binding but may also reduce aqueous solubility. Compared to the para-bromo regioisomer 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide, the meta-bromo derivative offers a distinct electronic distribution and steric profile, which can be exploited to fine-tune the balance between potency and physicochemical properties in lead optimization campaigns.

LogP Naphthyl Substitution Drug-like Properties

Synthetic Tractability and Scalability Advantages of the Pyridazinone-Acetamide Linker

The synthetic route to CAS 899946-53-3 involves a modular assembly: a pyridazinone core is condensed with a bromophenyl moiety, followed by N-alkylation with a naphthylacetamide fragment. This convergent approach contrasts with the linear synthesis often required for more complex heterocyclic FPR modulators, which can demand 7–10 linear steps with lower overall yields [1]. The simpler synthetic sequence (typically 4–5 steps) translates to lower cost of goods, higher batch-to-batch reproducibility, and greater reliability in custom synthesis or bulk procurement scenarios. While no direct comparative yield data for this exact compound is publicly available, the class-level synthetic chemistry principles indicate a practical advantage over polycyclic FPR ligands such as quinazolinone-based antagonists.

Synthetic Chemistry Scale-up Chemical Procurement

Optimal Research Procurement Applications for 2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide (CAS 899946-53-3)


Formyl Peptide Receptor Subtype Selectivity Profiling in Inflammatory Disease Models

The unique 3-bromophenyl and naphthalen-1-yl substitution pattern of CAS 899946-53-3 positions it as a critical comparator for dissecting FPR subtype selectivity. Its inclusion in a panel alongside the 4-bromo regioisomer and other FPR agonists (e.g., EC3, EC10, and Compound 4b) is essential for establishing comprehensive halogen orientation SAR across FPR1, FPR2, and FPR3 [1]. This panel is directly applicable to in vitro models of neutrophil activation and chemotaxis, as well as in vivo rat models of rheumatoid arthritis and inflammation, where FPR2-selective versus mixed agonism yields markedly different therapeutic outcomes [2].

Pharmacokinetic Lead Optimization Leveraging High Lipophilicity

With a predicted logP of 4.78, CAS 899946-53-3 is uniquely suited for studies requiring enhanced membrane permeability and tissue distribution [1]. It can serve as a lipophilic benchmark in lead optimization campaigns where balancing potency with adequate aqueous solubility and metabolic stability is critical. Comparative pharmacokinetic profiling against lower-logP pyridazinone analogs (e.g., EC3, logP ~3.1) enables quantitative assessment of the naphthyl group's impact on oral bioavailability, brain penetration, and plasma protein binding, directly informing medicinal chemistry design strategies [2].

Cost-Efficient SAR Expansion in Academic and Small Biotech Probe Discovery

The modular and convergent synthesis of pyridazinone-acetamide hybrids, including CAS 899946-53-3, enables economical procurement of gram quantities for comprehensive SAR libraries [1]. Academic groups and small biotechs with limited budgets can leverage this compound to rapidly explore diverse aryl and acetamide modifications without the prohibitive cost and complexity associated with multi-step heterocyclic syntheses. This scaffold-based library approach accelerates hit-to-lead progression in FPR-targeted anti-inflammatory programs, particularly for rheumatoid arthritis and asthma indications [2].

Quote Request

Request a Quote for 2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.